molecular formula C13H8N2O4 B8317546 N-(2-nitrophenyl)-2-benzoxazolinone

N-(2-nitrophenyl)-2-benzoxazolinone

Cat. No. B8317546
M. Wt: 256.21 g/mol
InChI Key: HLEFTZPTWXTBQZ-UHFFFAOYSA-N
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Patent
US05200422

Procedure details

N-(2,4-dinitrophenyl)-5-chloro-2-benzoxazolinone by reaction between 2,4-dinitro-chlorobenzene and 5-chloro-2-benzoxazolinone. The product was used without further purification.
Name
N-(2,4-dinitrophenyl)-5-chloro-2-benzoxazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+]([O-])=O)[CH:7]=[CH:6][C:5]=1[N:13]1[C:17]2[CH:18]=[C:19](Cl)[CH:20]=[CH:21][C:16]=2[O:15][C:14]1=[O:23])([O-:3])=[O:2].[N+](C1C=C([N+]([O-])=O)C=CC=1Cl)([O-])=O.ClC1C=CC2OC(=O)NC=2C=1>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[O:15][C:14]1=[O:23])([O-:3])=[O:2]

Inputs

Step One
Name
N-(2,4-dinitrophenyl)-5-chloro-2-benzoxazolinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])N1C(OC2=C1C=C(C=C2)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(NC(O2)=O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N1C(OC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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